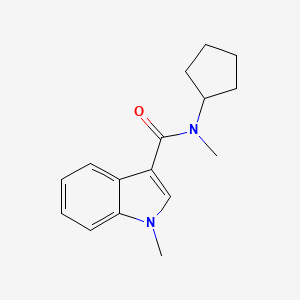
N-cyclopentyl-N,1-dimethylindole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,1-dimethylindole-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound is widely used in scientific research to study the effects of cannabinoids on the human body.
Wirkmechanismus
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. CB1 receptors are mainly found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. This compound 55,940 binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound 55,940 has a wide range of biochemical and physiological effects on the human body. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It also affects appetite, mood, and memory. This compound 55,940 has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the effects of cannabinoids on the human body. However, one of the limitations of using this compound 55,940 is its potential toxicity and side effects, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 and its effects on the human body. One area of research is the development of new cannabinoid-based drugs that can target specific receptors and have fewer side effects. Another area of research is the investigation of the long-term effects of this compound 55,940 on the brain and central nervous system. Additionally, more research is needed to understand the mechanisms of action of this compound 55,940 and its potential therapeutic applications.
Synthesemethoden
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is synthesized by reacting 1,1-dimethylindole-3-carboxaldehyde with cyclopentyl magnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with dimethylamine and acetic anhydride to yield this compound 55,940.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is widely used in scientific research to study the effects of cannabinoids on the human body. It is used to investigate the mechanisms of action of cannabinoids, their effects on the central nervous system, and their potential therapeutic applications. This compound 55,940 is also used in the development of new cannabinoid-based drugs.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,1-dimethylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-11-14(13-9-5-6-10-15(13)17)16(19)18(2)12-7-3-4-8-12/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQBOGTZYFQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)





![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)


